

2-fluoro-1,4-diiodobenzene CAS number 147808-02-4.

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Compound of Interest

Compound Name: 2-fluoro-1,4-diiodobenzene

Cat. No.: B118606

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An In-depth Technical Guide to **2-fluoro-1,4-diiodobenzene** (CAS: 147808-02-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-fluoro-1,4-diiodobenzene is a halogenated aromatic compound belonging to the family of fluorinated building blocks.[1] Its chemical structure, featuring a benzene ring substituted with one fluorine and two iodine atoms, makes it a highly valuable and versatile intermediate in modern organic synthesis. The iodine atoms serve as efficient leaving groups for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Simultaneously, the fluorine atom can significantly modulate the physicochemical and biological properties of the target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of **2-fluoro-1,4-diiodobenzene** are summarized below. This data is critical for handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	147808-02-4	[1][4][5]
Molecular Formula	C ₆ H ₃ FI ₂	[1][4][5]
Molecular Weight	347.90 g/mol	[1][4][5]
Synonyms	1,4-Diiodo-2-fluorobenzene, 2,5-Diiodofluorobenzene	[4][5][6]
Melting Point	69-71 °C	[5][6]
Boiling Point	135 °C (at 20 mmHg)	[5][6]
Density	2.524 g/cm ³	[5][6]
Purity (Commercial)	≥98%	[1][4]
SMILES	C1=CC(=C(C=C1)F)I	[4]

Safety and Handling

Proper handling of **2-fluoro-1,4-diiodobenzene** is essential in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

Hazard Information	Precautionary Measures	Source(s)
Hazard Codes	Xi (Irritant)	[5][6]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin.	[5][6]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.	[5][6]
Storage	Store at room temperature in a dry, dark place. Keep sealed.	[1][6]
Usage Restriction	For professional manufacturing and research laboratory use only. Not for medical or consumer use.	[1]

Synthesis and Mechanism

While specific proprietary synthesis methods may vary, a common and well-established route for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by substitution with an iodide salt. A plausible one-pot protocol for synthesizing **2-fluoro-1,4-diiodobenzene**, adapted from a similar transformation[7], is detailed below.

Proposed Experimental Protocol: Synthesis from 2,5-Diiodo-4-fluoroaniline

Objective: To synthesize **2-fluoro-1,4-diiodobenzene** via a deaminative iodination reaction. The more logical and common precursor would be a fluoroaniline, which is then iodinated. A plausible route involves the diazotization of a fluoroaniline followed by iodination. The protocol below outlines a general procedure based on established chemical principles.

Reagents:

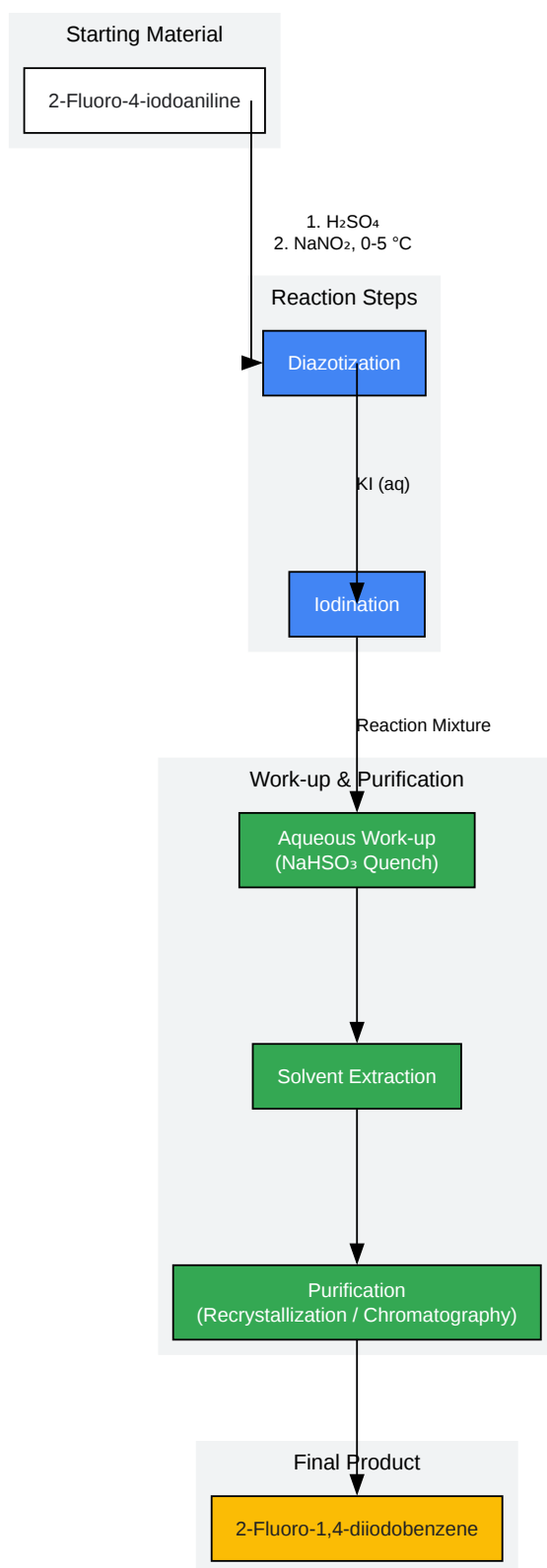
- 2-Fluoro-4-iodoaniline (or a related fluoroaniline precursor)
- Sulfuric Acid (H_2SO_4 , 98%)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Bisulfite (NaHSO_3)
- Diethyl Ether or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Salt Formation:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting fluoroaniline in concentrated sulfuric acid at room temperature. Stir the mixture until a homogenous salt solution is formed.
- **Diazotization:** Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt mixture, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil is expected to form, and nitrogen gas will evolve.
- **Work-up:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. To quench any excess iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of I_2 disappears.
- **Extraction & Purification:** Transfer the mixture to a separatory funnel and extract the organic layer using a suitable solvent like diethyl ether. Wash the combined organic layers with water

and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure **2-fluoro-1,4-diiodobenzene**.



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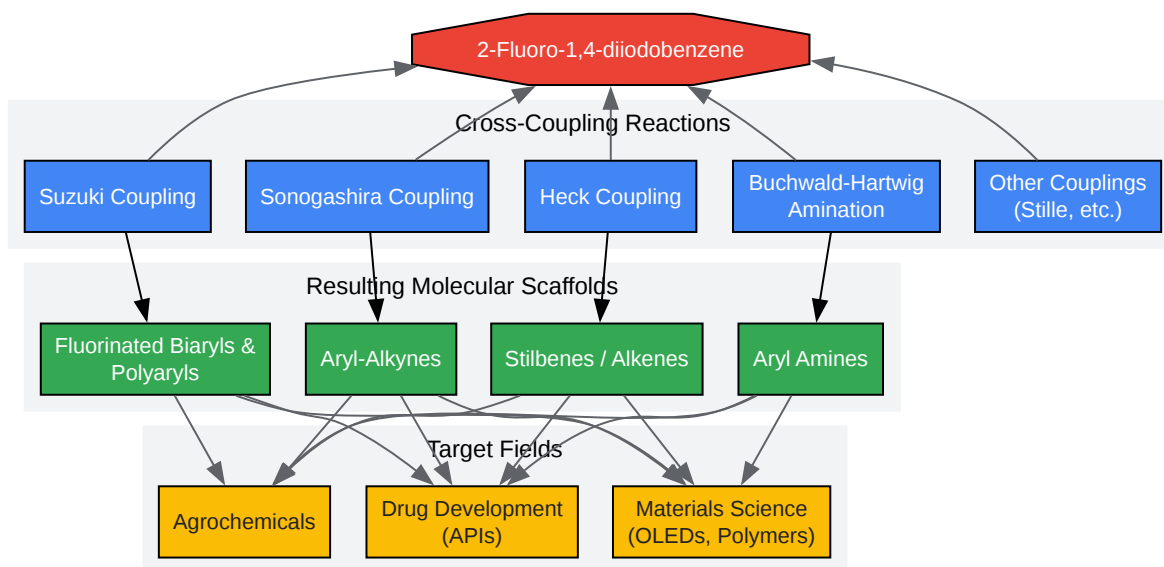
Caption: Proposed workflow for the synthesis of **2-fluoro-1,4-diiodobenzene**.

Applications in Research and Drug Development

2-fluoro-1,4-diiodobenzene is not typically used for its own biological activity but rather as a crucial building block for creating more complex molecules with desired functions.[8] The two iodine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, while the fluorine atom imparts beneficial properties to the final product.

Key Applications:

- **Cross-Coupling Reactions:** The C-I bonds are highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. This allows for the precise installation of various carbon and heteroatom substituents.
- **Medicinal Chemistry:** Fluorine is a "magic bullet" in drug development, known to improve metabolic stability, increase binding affinity (by participating in hydrogen bonds or altering electronics), and enhance membrane permeability.[2] This building block allows for the strategic incorporation of a fluorodiiodophenyl moiety into potential drug candidates.
- **Materials Science:** Aryl diiodides are used in the synthesis of conjugated polymers and organic materials for electronics, where the heavy iodine atoms can influence properties like conductivity and photoluminescence.[8]



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Caption: Role of **2-fluoro-1,4-diiodobenzene** as a versatile synthetic hub.

Conclusion

2-fluoro-1,4-diiodobenzene (CAS: 147808-02-4) is a pivotal synthetic intermediate for research and development. Its unique trifunctional nature—two reactive iodine sites and one property-modulating fluorine atom—provides chemists with a powerful tool for the efficient construction of complex and high-value molecules. A thorough understanding of its properties, handling requirements, and synthetic utility is key to leveraging its full potential in the fields of medicinal chemistry, materials science, and beyond.

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